molecular formula C10H20O2 B2522190 4-methyl-2-(2-methylpropyl)pentanoic Acid CAS No. 5692-62-6

4-methyl-2-(2-methylpropyl)pentanoic Acid

Cat. No.: B2522190
CAS No.: 5692-62-6
M. Wt: 172.268
InChI Key: NWOZQMMUMYBPML-UHFFFAOYSA-N
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Description

. This compound is a derivative of pentanoic acid and features a branched structure, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-methyl-2-(2-methylpropyl)pentanoic acid can be synthesized from diethyl isobutylmalonate . The synthesis involves the alkylation of diethyl isobutylmalonate followed by hydrolysis and decarboxylation to yield the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(2-methylpropyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the alpha position relative to the carboxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-methyl-2-(2-methylpropyl)pentanoic acid has various applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-2-(2-methylpropyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. Detailed studies on its mechanism of action are limited, but it is known to interact with various biochemical targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-2-(2-methylpropyl)pentanoic acid is unique due to its specific branched structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes.

Properties

IUPAC Name

4-methyl-2-(2-methylpropyl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-7(2)5-9(10(11)12)6-8(3)4/h7-9H,5-6H2,1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOZQMMUMYBPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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